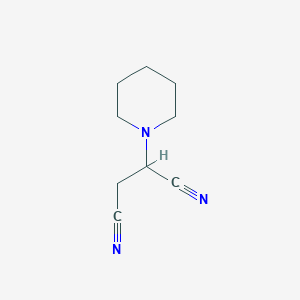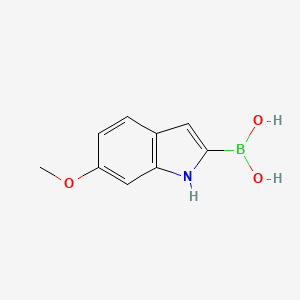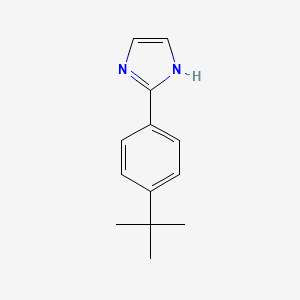![molecular formula C17H18Br2 B13992849 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene CAS No. 6337-62-8](/img/structure/B13992849.png)
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are separated by a propyl chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-(methyl)-4-[3-[4-(methyl)phenyl]propyl]benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity allows it to modify biological molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-4-[3-[4-(chloromethyl)phenyl]propyl]benzene: Similar structure with chloromethyl groups instead of bromomethyl groups.
1-(Methyl)-4-[3-[4-(methyl)phenyl]propyl]benzene: Lacks the halogen substituents, making it less reactive.
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]ethyl]benzene: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene is unique due to its specific arrangement of bromomethyl groups and the propyl chain, which imparts distinct reactivity and properties. This makes it valuable for specific chemical transformations and applications in research.
Properties
CAS No. |
6337-62-8 |
|---|---|
Molecular Formula |
C17H18Br2 |
Molecular Weight |
382.1 g/mol |
IUPAC Name |
1-(bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C17H18Br2/c18-12-16-8-4-14(5-9-16)2-1-3-15-6-10-17(13-19)11-7-15/h4-11H,1-3,12-13H2 |
InChI Key |
YDQDVPCUXBXCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)


![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)

![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)





